molecular formula C14H19ClN2O B7511686 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B7511686
M. Wt: 266.76 g/mol
InChI Key: JJPVZWZNIGNNJF-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively

Preparation Methods

The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include toluene, ethyl acetate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11(2)14(18)17-9-7-16(8-10-17)13-6-4-3-5-12(13)15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPVZWZNIGNNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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